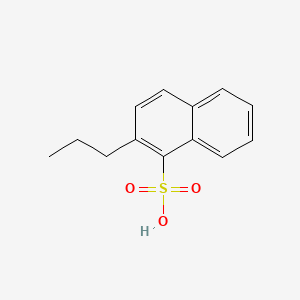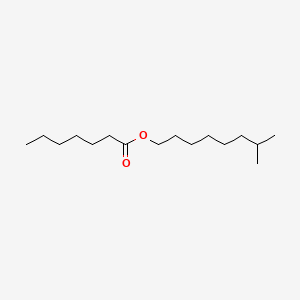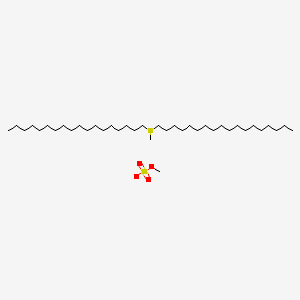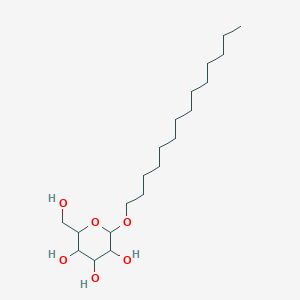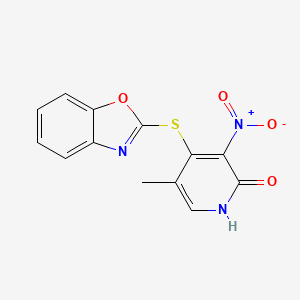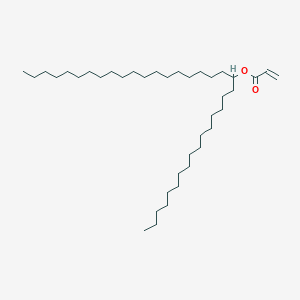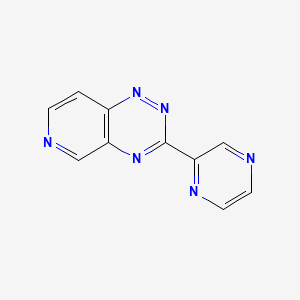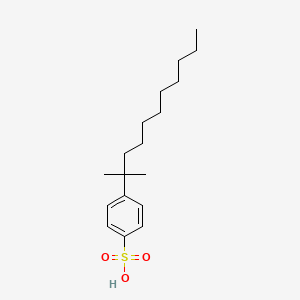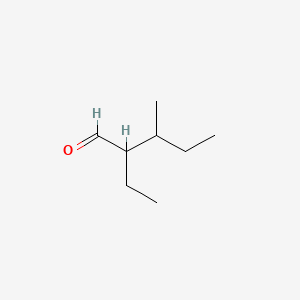
Disodium 4-hydroxyisophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-hydroxyisophthalate is a chemical compound with the molecular formula C8H5Na2O5. It is also known as disodium 4-hydroxy-1,3-benzenedicarboxylate. This compound is a derivative of isophthalic acid and is characterized by the presence of two sodium ions and a hydroxyl group attached to the benzene ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Disodium 4-hydroxyisophthalate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyisophthalic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of this compound. The reaction can be represented as follows:
C8H6O5+2NaOH→C8H5Na2O5+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in reactors. The process includes the dissolution of 4-hydroxyisophthalic acid in water, followed by the addition of sodium hydroxide. The reaction mixture is then heated to facilitate the reaction and ensure complete neutralization. After the reaction is complete, the product is isolated through filtration and drying.
化学反应分析
Types of Reactions
Disodium 4-hydroxyisophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in this compound can be oxidized to form a carboxyl group, resulting in the formation of disodium 1,3-benzenedicarboxylate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) to form disodium 4-hydroxy-1,3-benzenedimethanol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Disodium 1,3-benzenedicarboxylate
Reduction: Disodium 4-hydroxy-1,3-benzenedimethanol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Disodium 4-hydroxyisophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of disodium 4-hydroxyisophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Disodium 4-hydroxyisophthalate can be compared with other similar compounds, such as:
Disodium isophthalate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Disodium 5-hydroxyisophthalate: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.
Disodium terephthalate: Contains carboxyl groups in the para position, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in the presence of the hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
53566-35-1 |
|---|---|
分子式 |
C8H4Na2O5 |
分子量 |
226.09 g/mol |
IUPAC 名称 |
disodium;3-carboxy-4-oxidobenzoate |
InChI |
InChI=1S/C8H6O5.2Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;;/h1-3,9H,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI 键 |
FGFGVXRFSPUXLY-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



